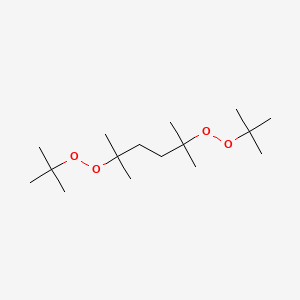

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Description

Properties

IUPAC Name |

2,5-bis(tert-butylperoxy)-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWVYCCGCQPJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4 | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025110 | |

| Record name | 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear, yellow liquid. (NTP, 1992)also for storage and transport mixed with inert solid., Liquid; Other Solid, Clear yellow liquid; [CAMEO] Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 to 126 °F at 0.1 mmHg (NTP, 1992) | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

185 °F (NTP, 1992) | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

78-63-7 | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923755EYY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

46 °F (NTP, 1992) | |

| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, also known as Varox, is polymers, specifically natural and synthetic rubbers, as well as polyolefins. It acts as an initiator or a radical source in the crosslinking of these polymers.

Mode of Action

Varox functions as a bifunctional peroxide, which means it can initiate two different reactions. It serves as a free radical source, initiating the crosslinking of polymers. Crosslinking is a process where polymer chains are linked together, enhancing the material’s properties such as its elasticity and strength.

Biochemical Pathways

In the polymerization process, varox initiates the crosslinking of polymers, leading to the formation of a three-dimensional network of linked polymer chains. This process enhances the properties of the resulting material.

Pharmacokinetics

It’s important to note that varox is a liquid at room temperature and is immiscible in water. It has a density of 0.877 g/mL at 25 °C and a vapor pressure of 0.002Pa at 20℃.

Result of Action

The action of Varox results in the crosslinking of polymers, leading to materials with enhanced properties. For example, rubber compounds containing Varox have excellent scorch safety. In the case of polypropylene, Varox can cause degradation in the temperature range of 200-250°C, which is useful for controlling the rheology of the polymer.

Action Environment

The action of Varox is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the degradation of polypropylene occurs in the temperature range of 200-250°C. Additionally, Varox is unstable and may contain an inhibitor to prevent premature reaction. It should be stored in a cool, dry place away from heat sources and incompatible materials such as strong oxidizing agents, acids, reducing agents, and organic materials.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is primarily used as an initiator in polymerization reactions, particularly in the preparation of polymers such as polyethylene, polypropylene, and polyvinyl chloride. It acts as a radical source in the crosslinking of polymers

Cellular Effects

It is known that this compound can influence the function of cells indirectly through its role in the production and modification of polymers.

Biological Activity

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane (DBPH) is a polyfunctional organic peroxide commonly used as a radical initiator in polymerization processes. Its biological activity has garnered attention due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of DBPH, focusing on its toxicity, biodegradability, and effects on cellular mechanisms.

- Chemical Formula : C₁₆H₃₄O₄

- CAS Number : 78-63-7

- Boiling Point : 55–57 °C (7 mmHg)

- Melting Point : 6 °C

- Density : 0.87 g/cm³

- Flash Point : 68 °C

Toxicity Profile

The toxicity of DBPH has been evaluated through various studies:

| Test Type | Result | Methodology |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | OECD Test Guideline 401 |

| Acute Dermal Toxicity | LD50 4100 mg/kg | OECD Test Guideline 402 |

| Skin Irritation | Causes skin irritation | Observational studies |

| Biodegradability | Readily biodegradable | OECD Test Guideline 301D |

DBPH exhibits low acute toxicity with no observed mortality at high doses. However, it can cause skin irritation upon contact, highlighting the need for appropriate handling measures in laboratory settings .

Biodegradability and Environmental Impact

The compound is classified as readily biodegradable, indicating that it can be broken down by natural processes without significant environmental accumulation. The biodegradability was assessed using standard OECD methods, which classify substances based on their breakdown products and their potential impact on ecosystems .

DBPH functions primarily as a radical initiator in polymerization reactions. It generates free radicals that initiate the polymerization of monomers, which is crucial for producing various polymers used in industrial applications. This radical generation can also lead to oxidative stress within biological systems, affecting cellular components such as proteins and lipids.

Case Study: Cellular Effects

A study investigated the effects of DBPH on human lung carcinoma cells (A549). The results indicated that DBPH treatment led to increased reactive oxygen species (ROS) production, which subsequently caused oxidative damage to cellular components. The study highlighted the compound's dual role as a polymerization initiator and a potential contributor to oxidative stress in biological systems .

Research Findings

Recent research has focused on the thermal degradation products of DBPH, which are critical for assessing safety during storage and handling. The thermal stability was evaluated using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS). Key findings include:

- Apparent Activation Energy : Ranges from 118.0 to 149.0 kJ/mol.

- Self-Accelerating Decomposition Temperature : Established at approximately 82.4 °C.

- Time to Maximum Rate (TMR(ad)) : Observed at 24 hours under adiabatic conditions .

These findings are essential for understanding the safe handling and storage conditions required for DBPH.

Scientific Research Applications

Polymerization Initiator

Overview:

DHBP serves as a crucial initiator in free radical polymerization processes. Its ability to decompose and generate free radicals makes it essential for synthesizing a wide range of polymers and copolymers.

Applications:

- Plastics and Resins: DHBP is extensively used in producing plastics such as polyethylene (LDPE and HDPE), polypropylene (CR-PP), and polyurethanes. Its role as a curing agent enhances the physical properties of these materials .

- Adhesives and Coatings: The compound is employed in formulating adhesives and coatings, where its free radical generation capabilities improve adhesion strength and durability .

Crosslinking Agent

Overview:

As a crosslinking agent, DHBP facilitates the formation of three-dimensional networks within polymer matrices, significantly enhancing mechanical properties.

Applications:

- Rubber Curing: DHBP is utilized in curing silicone rubbers, polyurethane rubbers, and ethylene-propylene rubbers. This process increases tensile strength while reducing elongation at break .

- Thermoset Composites: The compound is integral in producing thermoset composites that require high-performance characteristics for industrial applications .

Thermal Stability and Safety Assessment

Overview:

Research has been conducted to evaluate the thermal degradation products of DHBP to ensure safe handling and storage conditions.

Findings:

- A study utilizing thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TG/GC/MS) identified key thermal degradation products and established safety parameters for DHBP. The apparent activation energy was found to be between 118.0 kJ/mol and 149.0 kJ/mol, with a time to maximum rate under adiabatic conditions (TMR(ad)) of 24 hours at an onset temperature of 82.4°C .

- Such assessments provide benchmarks for thermal hazard evaluations, ensuring safer industrial practices when using DHBP .

Case Study 1: Crosslinking Polyethylene

In a study focusing on polyethylene crosslinking using DHBP at a concentration of 5% by weight, the insoluble fraction in xylene was measured at 29%. This showcases the efficacy of DHBP in enhancing the crosslinked structure of polyethylene, leading to improved material properties .

Case Study 2: Degradation of Polypropylene

Research has demonstrated that DHBP can effectively degrade polypropylene within the temperature range of 200–250°C. This property is particularly useful for recycling processes where controlled degradation is necessary for material recovery .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- DHBP has a higher molecular weight and lower decomposition temperature compared to TBEC, making it less volatile but more reactive at moderate temperatures .

- Unlike DCP, DHBP contains two peroxide groups per molecule, enhancing its efficiency in crosslinking reactions .

Thermal Stability and Decomposition Kinetics

Studies using differential scanning calorimetry (DSC) and isoconversional kinetic analysis reveal distinct thermal behaviors:

Key Findings :

Q & A

Q. What experimental methodologies are recommended for studying the thermal decomposition kinetics of DBPH?

Differential scanning calorimetry (DSC) under non-isothermal conditions is a standard method for analyzing DBPH’s decomposition kinetics. Isoconversional kinetic analysis (e.g., Ozawa-Flynn-Wall method) is critical for determining activation energy () as a function of conversion () . Key parameters include heating rates (e.g., 2–10 °C/min) and sample mass (<2 mg) to avoid self-accelerating reactions. For reproducibility, ensure inert atmosphere (N₂ or Ar) and validate results with thermogravimetric analysis (TGA) coupled with gas chromatography/mass spectrometry (GC/MS) to identify volatile byproducts .

Q. How can DBPH be safely handled in laboratory-scale polymer modification experiments?

DBPH is a Class C organic peroxide with high thermal sensitivity. Mitigate risks by:

- Temperature control : Maintain processing temperatures <100 °C during polymer blending to prevent premature decomposition .

- Concentration limits : Use <0.25 wt.% in polylactic acid (PLA) blends to avoid brittleness due to over-crosslinking .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Store DBPH away from reducing agents and combustible materials .

Q. What analytical techniques are essential for characterizing DBPH’s decomposition products?

GC/MS is optimal for identifying fragmentation products (e.g., tert-butanol, acetone, and hexane derivatives) in solvent-mediated decomposition. For quantitative analysis, combine nuclear magnetic resonance (NMR) with high-performance liquid chromatography (HPLC) to resolve solvent-specific degradation pathways (e.g., m-xylene vs. 2-octanol) .

Advanced Research Questions

Q. How can conflicting kinetic data from isothermal vs. non-isothermal DSC experiments be reconciled?

Discrepancies often arise due to differing assumptions in kinetic models. For non-isothermal data, apply the Kissinger-Akahira-Sunose (KAS) method to calculate , while isothermal studies require Avrami-Erofeev models to account for nucleation-driven decomposition. Cross-validate results using model-free isoconversional analysis to resolve mechanistic ambiguities . Example: Das & Shu (2016) resolved contradictions in DBPH decomposition by comparing Friedman and Vyazovkin methods, identifying multi-step mechanisms at .

Q. What advanced strategies optimize DBPH’s role in reactive compatibilization of polymer blends?

- Reactive extrusion : Use DBPH (0.1–0.5 wt.%) in twin-screw extruders with polypropylene (PP) or PLA/PBAT blends. Parameters:

- Morphological control : Atomic force microscopy (AFM) and dynamic mechanical analysis (DMA) quantify phase dispersion improvements. For PLA/PBAT blends, 0.2 wt.% DBPH increased elongation at break by 40% via reduced domain size .

Q. How do solvent polarity and proticity influence DBPH’s decomposition mechanism?

In polar protic solvents (e.g., 2-octanol), DBPH undergoes heterolytic cleavage, favoring tert-butoxy radicals and ether formation. In non-polar solvents (e.g., m-xylene), homolytic cleavage dominates, producing methyl radicals and ketones . Advanced mechanistic studies require electron paramagnetic resonance (EPR) to detect radical intermediates and density functional theory (DFT) simulations to map solvent-peroxide interactions.

Methodological Challenges and Solutions

Q. What are the limitations of DSC in assessing DBPH’s thermal hazards?

DSC may underestimate risks due to small sample sizes (<5 mg). Complement with accelerating rate calorimetry (ARC) to simulate adiabatic conditions and calculate time-to-maximum rate (TMR) and self-accelerating decomposition temperature (SADT). For DBPH, SADT is ~65 °C in bulk storage, requiring strict temperature control during transport .

Q. How can thermokinetic simulations improve safety protocols for large-scale DBPH usage?

Integrate DSC data with Frank-Kamenetskii or Semenov models to predict critical temperatures and container geometries that prevent thermal runaway. For example, simulations by Das & Shu (2016) established safe storage thresholds for DBPH at 25 °C in ventilated containers with inert padding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.